4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which can be removed under acidic conditions.
Mechanism of Action
Target of Action
The primary targets of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid are currently unknown. This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Pharmacokinetics
The Boc group is known to increase the lipophilicity of compounds, which can enhance cellular absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the removal of the Boc group requires acidic conditions .
Biochemical Analysis
Biochemical Properties
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. Enzymes such as proteases and peptidases can remove the Boc group under specific conditions, allowing the amino acid to participate in further biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, it may alter the phosphorylation status of signaling proteins, leading to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Boc group can be selectively removed by strong acids, such as trifluoroacetic acid, revealing the free amine group. This deprotection step is essential for the compound to participate in subsequent biochemical reactions. The compound can also act as an enzyme inhibitor or activator, depending on the specific context of its use .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions but can degrade when exposed to strong acids or bases. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modulate enzyme activity and protein interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses. These threshold effects are important considerations in experimental design and interpretation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo deprotection to release the free amine, which can then participate in transamination reactions and other metabolic processes. These interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The Boc group may also influence the compound’s solubility and transport properties, impacting its overall distribution within the biological system .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences or modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the reaction of 4-aminobutanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that subsequently eliminates a carbonate ion to yield the protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Deprotection: 4-amino-4-phenylbutanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for amino acids. The compound is also used in the synthesis of pharmaceuticals and as a reagent in organic synthesis. In biological research, it is used to study enzyme kinetics and protein structure.
Comparison with Similar Compounds
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is similar to other Boc-protected amino acids, such as 4-{[(Tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid and 4-{[(Tert-butoxy)carbonyl]amino}-4-methylbutanoic acid. it is unique in its structure due to the presence of a phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group can participate in additional reactions, such as electrophilic aromatic substitution, which are not possible with other Boc-protected amino acids.
List of Similar Compounds
- 4-{[(Tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid
- 4-{[(Tert-butoxy)carbonyl]amino}-4-methylbutanoic acid
- 4-{[(Tert-butoxy)carbonyl]amino}-4-ethylbutanoic acid
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid (Boc-PhBu) is an organic compound with the molecular formula C15H21NO4, primarily utilized in organic synthesis and pharmaceutical applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is significant in peptide synthesis. This article explores the biological activity of Boc-PhBu, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C15H21NO4
- Molecular Weight: 279.34 g/mol
- Functional Groups: Tert-butoxycarbonyl (Boc), phenyl group, butanoic acid backbone
The Boc group is commonly employed to protect amine functionalities during chemical reactions. This protection allows for selective reactions without interference from the amino group, which can be deprotected under acidic conditions to yield the free amine for further biological interactions .
Mechanism of Action
While specific biological targets for Boc-PhBu remain largely uncharacterized, its activity can be inferred from its structural similarities to other amino acids and derivatives. The compound may influence various biochemical pathways by modulating enzyme activities involved in cellular processes such as:
- Cell Signaling: Potential alteration of phosphorylation states in signaling proteins.
- Gene Expression: Interaction with transcription factors or other regulatory proteins.
- Metabolism: Influence on metabolic pathways through enzyme modulation .
Pharmacokinetics
Boc-PhBu's pharmacokinetic properties are influenced by the Boc group, which enhances lipophilicity, potentially improving cellular absorption and distribution. The removal of the Boc group under acidic conditions allows the compound to participate in further biochemical reactions, making it a versatile scaffold in medicinal chemistry .
Case Studies and Research Findings
Comparative Analysis of Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid | C15H19NO5 | Contains an oxo group, potentially enhancing reactivity |
(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutyric acid | C15H21NO4 | Stereochemistry may influence biological activity |
2-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | Similar protective group but different side chain |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic applications.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPDLBZBHAMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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